molecular formula C14H12N4OS2 B12003160 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol

Cat. No.: B12003160
M. Wt: 316.4 g/mol
InChI Key: TUOUSXIDTKJBOO-OQLLNIDSSA-N
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Description

5-(4-Methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features a triazole ring, a thiol group, and substituents that include a methoxyphenyl and a thiophen-2-ylmethylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carbon disulfide in the presence of a base.

    Introduction of the Methoxyphenyl Group: This can be achieved by reacting the triazole intermediate with 4-methoxybenzaldehyde under acidic or basic conditions.

    Addition of the Thiophen-2-ylmethylidene Group: The final step involves the condensation of the intermediate with thiophen-2-carbaldehyde in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol could be explored for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

Industry

In industry, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The thiol group may form covalent bonds with cysteine residues in proteins, while the triazole ring could participate in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)-3-thiosemicarbazide: Similar in having a methoxyphenyl group and a thiol group.

    5-(4-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol: Lacks the thiophen-2-ylmethylidene group.

    4-(Thiophen-2-ylmethylideneamino)-4H-1,2,4-triazole-3-thiol: Lacks the methoxyphenyl group.

Uniqueness

The uniqueness of 5-(4-methoxyphenyl)-4-[(thiophen-2-ylmethylidene)amino]-4H-1,2,4-triazole-3-thiol lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H12N4OS2

Molecular Weight

316.4 g/mol

IUPAC Name

3-(4-methoxyphenyl)-4-[(E)-thiophen-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C14H12N4OS2/c1-19-11-6-4-10(5-7-11)13-16-17-14(20)18(13)15-9-12-3-2-8-21-12/h2-9H,1H3,(H,17,20)/b15-9+

InChI Key

TUOUSXIDTKJBOO-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CS3

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CS3

Origin of Product

United States

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